
2-Methoxyphenyl(triphenylphosphine)gold(I)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyphenyl(triphenylphosphine)gold(I) is an organogold compound that features a gold(I) center coordinated to a triphenylphosphine ligand and a 2-methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyphenyl(triphenylphosphine)gold(I) typically involves the reaction of chloro(triphenylphosphine)gold(I) with 2-methoxyphenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The reaction proceeds via a transmetalation step followed by reductive elimination to yield the desired product.
Industrial Production Methods: While specific industrial production methods for 2-Methoxyphenyl(triphenylphosphine)gold(I) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxyphenyl(triphenylphosphine)gold(I) can undergo various types of chemical reactions, including:
Oxidation: The gold(I) center can be oxidized to gold(III) under certain conditions.
Reduction: The compound can be reduced back to gold(0) or gold(I) species.
Substitution: The triphenylphosphine ligand can be substituted with other ligands, such as phosphines or thiolates.
Common Reagents and Conditions:
Oxidation: Reagents such as halogens (e.g., chlorine) or peroxides can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands and appropriate solvents.
Major Products:
Oxidation: Gold(III) complexes.
Reduction: Gold(0) nanoparticles or gold(I) complexes.
Substitution: New gold(I) complexes with different ligands.
Aplicaciones Científicas De Investigación
2-Methoxyphenyl(triphenylphosphine)gold(I) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including cyclization reactions and cross-coupling reactions.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, leveraging its ability to interact with biological macromolecules.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the preparation of gold-based nanomaterials.
Mecanismo De Acción
The mechanism of action of 2-Methoxyphenyl(triphenylphosphine)gold(I) involves its interaction with various molecular targets. The gold(I) center can coordinate to sulfur-containing biomolecules, such as cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its antimicrobial and anticancer properties.
Comparación Con Compuestos Similares
Chloro(triphenylphosphine)gold(I): Similar structure but with a chloride ligand instead of the 2-methoxyphenyl group.
Triphenylphosphinegold(I) chloride: Another related compound with a chloride ligand.
Bis(triphenylphosphine)gold(I) chloride: Contains two triphenylphosphine ligands.
Uniqueness: 2-Methoxyphenyl(triphenylphosphine)gold(I) is unique due to the presence of the 2-methoxyphenyl group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its solubility and stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C25H22AuOP |
|---|---|
Peso molecular |
566.4 g/mol |
Nombre IUPAC |
gold(1+);methoxybenzene;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C7H7O.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8-7-5-3-2-4-6-7;/h1-15H;2-5H,1H3;/q;-1;+1 |
Clave InChI |
ZBTNYTOVYZTDDU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=[C-]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Au+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


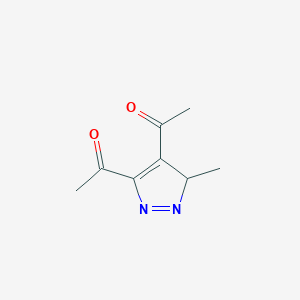
![1,4,6,9-Tetramethyldibenzo[b,d]furan](/img/structure/B12885890.png)
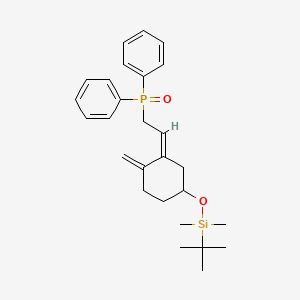
![2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole](/img/structure/B12885907.png)
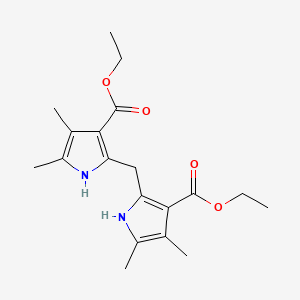


![1-Ethyl-3-phenyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12885928.png)
![2-(Aminomethyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12885932.png)
![6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline](/img/structure/B12885940.png)
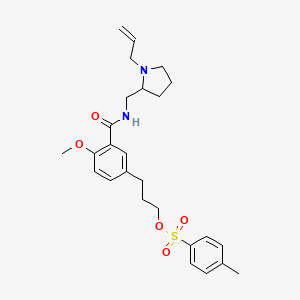
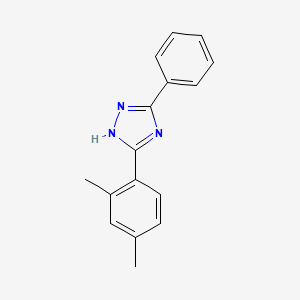
![2-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B12885973.png)
![ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate](/img/structure/B12885981.png)
